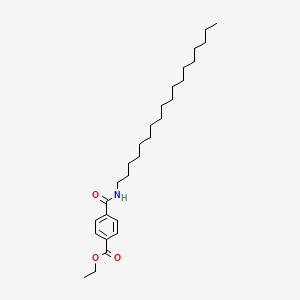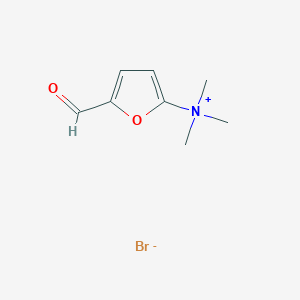![molecular formula C7H14O4 B14416255 1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol CAS No. 87395-46-8](/img/no-structure.png)
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol is an organic compound that belongs to the class of glycol ethers. It is a colorless liquid with a mild, pleasant odor. This compound is known for its versatility and is used in various industrial applications, including as a solvent in paints, coatings, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol can be synthesized by reacting propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol has a wide range of scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, inks, and cleaning agents
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Methoxypropan-2-ol: A similar glycol ether with comparable solvent properties.
Propylene glycol methyl ether acetate: Another glycol ether used in similar applications but with different chemical properties.
Uniqueness
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent in a wide range of applications makes it particularly valuable in industrial and research settings .
Properties
| 87395-46-8 | |
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-methoxy-2-(2-methoxypropan-2-yloxy)ethenol |
InChI |
InChI=1S/C7H14O4/c1-7(2,10-4)11-5-6(8)9-3/h5,8H,1-4H3 |
InChI Key |
NFFJLSOLBCQTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OC=C(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)





![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)


![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
